![molecular formula C23H24O4 B14262356 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol CAS No. 136355-24-3](/img/structure/B14262356.png)
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol is an organic compound that belongs to the class of phenols This compound features a benzene ring substituted with hydroxyl groups and dimethylphenyl groups, making it a highly functionalized aromatic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with benzene-1,2-diol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated aromatic compounds.
科学研究应用
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
作用机制
The mechanism of action of 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and chemical processes. The compound’s ability to donate and accept electrons makes it a versatile molecule in redox chemistry.
相似化合物的比较
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the dimethylphenyl groups.
Resorcinol (1,3-dihydroxybenzene): Different hydroxyl group positioning.
Hydroquinone (1,4-dihydroxybenzene): Different hydroxyl group positioning.
Uniqueness
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol is unique due to the presence of both hydroxyl and dimethylphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
136355-24-3 |
|---|---|
分子式 |
C23H24O4 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C23H24O4/c1-12-7-17(8-13(2)22(12)26)21(16-5-6-19(24)20(25)11-16)18-9-14(3)23(27)15(4)10-18/h5-11,21,24-27H,1-4H3 |
InChI 键 |
UWFUILMHBCVIMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC(=C(C=C2)O)O)C3=CC(=C(C(=C3)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
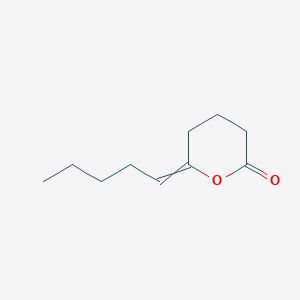

![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)

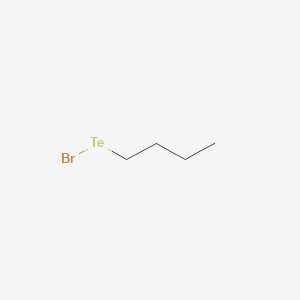
![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
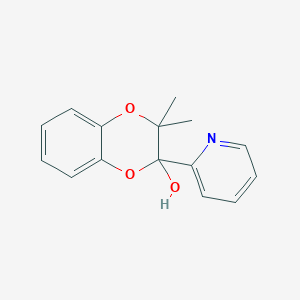
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)
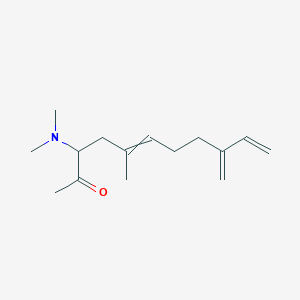

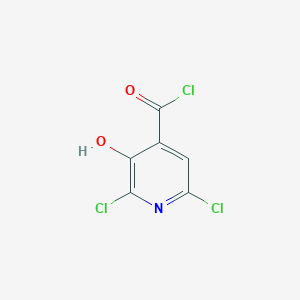
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
